EMD534085

Vue d'ensemble

Description

EMD-534085 est un inhibiteur puissant et sélectif de la protéine kinésine-5 mitotique, également connue sous le nom d’Eg5. Cette protéine joue un rôle crucial dans le processus de la mitose, en particulier dans la formation du fuseau mitotique, qui est essentiel pour la ségrégation des chromosomes pendant la division cellulaire. En inhibant Eg5, EMD-534085 induit un arrêt mitotique, conduisant à la mort cellulaire. Ce composé a démontré une activité antitumorale préclinique significative et est étudié pour son utilisation potentielle en thérapie anticancéreuse .

Méthodes De Préparation

La synthèse d'EMD-534085 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base d'EMD-534085 est synthétisée à l'aide d'une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution, en utilisant des réactifs tels que des halogénures et des amines.

Les méthodes de production industrielle d'EMD-534085 impliquent le passage à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie d'une qualité et d'un rendement constants. Cela peut inclure l'utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l'efficacité et la reproductibilité .

Analyse Des Réactions Chimiques

EMD-534085 subit plusieurs types de réactions chimiques, notamment :

Oxydation : EMD-534085 peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.

Substitution : EMD-534085 peut subir des réactions de substitution avec divers nucléophiles, tels que des amines ou des thiols, pour former des dérivés substitués

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane ou le diméthylsulfoxyde, et des catalyseurs tels que le palladium ou le platine. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais comprennent généralement divers dérivés oxydés, réduits ou substitués d'EMD-534085 .

Applications de la Recherche Scientifique

EMD-534085 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : EMD-534085 est utilisé comme composé outil pour étudier l'inhibition de la kinésine-5 mitotique et ses effets sur la division cellulaire. Il est également utilisé dans le développement de nouvelles méthodologies synthétiques et de mécanismes réactionnels.

Biologie : En recherche biologique, EMD-534085 est utilisé pour étudier le rôle de la kinésine-5 mitotique dans la division cellulaire et son potentiel en tant que cible pour la thérapie anticancéreuse. Il est également utilisé dans les études de la régulation du cycle cellulaire et de l'apoptose.

Médecine : EMD-534085 est étudié pour son utilisation potentielle en thérapie anticancéreuse, en particulier dans le traitement des tumeurs solides et des lymphomes. .

Mécanisme d'Action

Le mécanisme d'action d'EMD-534085 implique l'inhibition de la protéine kinésine-5 mitotique, également connue sous le nom d’Eg5. Cette protéine est essentielle à la formation du fuseau mitotique, qui est nécessaire à la ségrégation des chromosomes pendant la division cellulaire. En se liant à la poche allostérique d'Eg5, EMD-534085 empêche la formation du fuseau mitotique, conduisant à un arrêt mitotique et à la mort cellulaire subséquente. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses en division rapide, ce qui fait d'EMD-534085 un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

EMD-534085 has a wide range of scientific research applications, including:

Chemistry: EMD-534085 is used as a tool compound to study the inhibition of mitotic kinesin-5 and its effects on cell division. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, EMD-534085 is used to investigate the role of mitotic kinesin-5 in cell division and its potential as a target for cancer therapy. It is also used in studies of cell cycle regulation and apoptosis.

Medicine: EMD-534085 is being investigated for its potential use in cancer therapy, particularly in the treatment of solid tumors and lymphomas. .

Mécanisme D'action

The mechanism of action of EMD-534085 involves the inhibition of the mitotic kinesin-5 protein, also known as Eg5. This protein is essential for the formation of the mitotic spindle, which is required for the segregation of chromosomes during cell division. By binding to the allosteric pocket of Eg5, EMD-534085 prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making EMD-534085 a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

EMD-534085 est unique parmi les inhibiteurs d'Eg5 en raison de sa forte puissance et de sa sélectivité. Les composés similaires comprennent :

Monastrol : Le premier inhibiteur sélectif de la kinésine-5 mitotique, qui induit également un arrêt mitotique, mais qui a une puissance inférieure à celle d'EMD-534085.

Ispinesib : Un autre inhibiteur puissant d'Eg5 qui a montré des résultats prometteurs dans des études précliniques et cliniques.

Filanesib : Un inhibiteur d'Eg5 avec une structure chimique différente, mais un mécanisme d'action similaire

Comparé à ces composés, EMD-534085 a démontré une puissance et une sélectivité supérieures, ce qui en fait un outil précieux pour la recherche et un candidat prometteur pour le développement thérapeutique .

Activité Biologique

EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5), which plays a crucial role in the assembly of the mitotic spindle during cell division. This compound has garnered attention due to its significant biological activity, particularly in inducing apoptosis in cancer cells during mitotic arrest. The following sections provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

- Target : Kinesin-5 (Eg5)

- IC50 : 8 nM, indicating high potency against its target .

- Selectivity : this compound exhibits selectivity for kinesin-5, showing no significant inhibition of other tested kinesins at concentrations up to 10 µM .

This compound induces rapid cell death in various cancer cell lines, particularly HL60 cells, by causing mitotic arrest. The mechanism involves several key processes:

- Mitotic Arrest : this compound causes cells to enter mitosis but prevents proper spindle formation, resulting in monopolar spindles and prolonged mitotic arrest .

- Apoptosis Induction : During this arrest, the compound activates apoptotic pathways:

- Cell Cycle Dynamics : Cells treated with this compound exhibit significant accumulation of phospho-Histone H3, indicating active mitosis .

In Vitro Studies

A variety of studies have explored the effects of this compound on different cancer cell lines:

- Cell Lines Tested : HeLa, MCF7, HL60, Colo 205, and others.

- Treatment Concentration : Most studies utilized a saturating concentration of 500 nM to evaluate drug response.

- Cell Death Kinetics : Time-lapse microscopy revealed that cells treated with this compound undergo vigorous blebbing and eventual lysis after prolonged mitotic arrest .

| Cell Line | Mitotic Arrest (%) | Apoptosis Induction | Notes |

|---|---|---|---|

| HL60 | Nearly 100% | Yes | Rapid death during mitotic arrest |

| HeLa | High | Variable | Response varies across cell types |

| MCF7 | High | Yes | Consistent with other K5 inhibitors |

In Vivo Studies

In vivo experiments using mouse models have demonstrated the antitumor efficacy of this compound:

- Tumor Models : Colo 205 xenografts were used to assess the drug's impact on tumor growth.

- Dosage : Administered doses ranged from 10 mg/kg to 20 mg/kg.

- Findings : A dose-dependent increase in the mitotic index was observed at 8 hours post-treatment, confirming effective induction of mitotic arrest in tumors .

Clinical Studies

A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in patients with refractory solid tumors:

- Participants : 44 patients received the treatment.

- Maximum Tolerated Dose (MTD) : Established at 108 mg/m²/day.

- Adverse Effects : Commonly reported effects included asthenia (50%) and neutropenia (32%). No complete or partial responses were observed; however, stable disease was noted in 52% of patients .

Propriétés

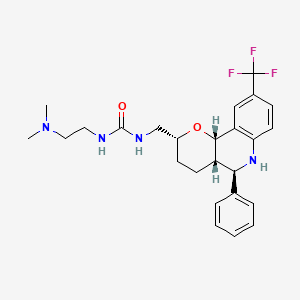

IUPAC Name |

1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIUIDCPUZLKZ-FUKQBSRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235147 | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858668-07-2 | |

| Record name | EMD-534085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD-534085 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-534085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.